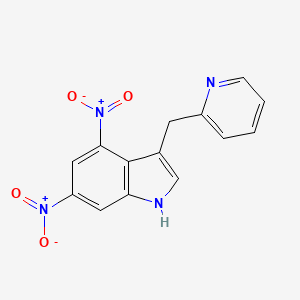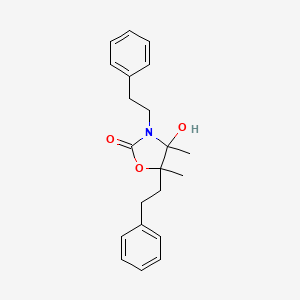
4,6-dinitro-3-(pyridin-2-ylmethyl)-1H-indole
説明
4,6-dinitro-3-(pyridin-2-ylmethyl)-1H-indole is an organic compound that belongs to the family of indole derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research, especially in the field of medicinal chemistry.
科学的研究の応用
4,6-dinitro-3-(pyridin-2-ylmethyl)-1H-indole has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. This compound has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been demonstrated to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of 4,6-dinitro-3-(pyridin-2-ylmethyl)-1H-indole is not fully understood. However, it has been suggested that this compound may exert its effects through the inhibition of certain enzymes involved in cell proliferation and survival. Additionally, it may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, it has been shown to exhibit potent cytotoxic activity against cancer cells, as well as neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 4,6-dinitro-3-(pyridin-2-ylmethyl)-1H-indole in lab experiments is its potent cytotoxic activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation and survival. Additionally, its neuroprotective effects make it a promising candidate for the development of therapeutics for neurodegenerative diseases.
However, there are also some limitations to using this compound in lab experiments. For example, its moderate yield and purity can make it difficult to obtain sufficient quantities of the compound for large-scale experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 4,6-dinitro-3-(pyridin-2-ylmethyl)-1H-indole. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further studies are needed to fully elucidate the compound's mechanism of action and its potential therapeutic applications. Finally, investigations into the compound's pharmacokinetics and toxicity are necessary to assess its safety and efficacy for clinical use.
In conclusion, this compound is a promising compound with potential applications in scientific research, especially in the fields of medicinal chemistry and drug discovery. Its potent cytotoxic activity against cancer cells and neuroprotective effects make it a valuable tool for studying the mechanisms of cancer cell proliferation and survival, as well as for the development of therapeutics for neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and assess its safety and efficacy for clinical use.
特性
IUPAC Name |
4,6-dinitro-3-(pyridin-2-ylmethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c19-17(20)11-6-12-14(13(7-11)18(21)22)9(8-16-12)5-10-3-1-2-4-15-10/h1-4,6-8,16H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGKMGULPJLXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2=CNC3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B4305247.png)
![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-N'-(3-chlorophenyl)urea](/img/structure/B4305250.png)
![2-bromo-7-nitrodibenzo[b,f]oxepine](/img/structure/B4305279.png)
![2,2'-[(isobutylimino)bis(methylene)]bis(6-tert-butyl-4-methylphenol)](/img/structure/B4305296.png)

![N-(1-adamantylmethyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4305315.png)
![N-(1-adamantylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4305318.png)
![3-(4-ethoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B4305322.png)
![2-({1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-1,2-dihydro-3H-indol-3-ylidene}methyl)-4-nitrophenol](/img/structure/B4305329.png)
![3-(4-ethoxy-3-methoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B4305331.png)
![methyl (6-amino-5-cyano-4-{3-[(3,4-dichlorobenzyl)oxy]-4-methoxyphenyl}-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate](/img/structure/B4305332.png)
![9-benzyl-4-hydroxy-7-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B4305339.png)
![9-benzyl-7-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4-diol](/img/structure/B4305340.png)
![2-amino-6-(4-ethoxyphenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B4305344.png)